molecular formula C13H13N3S B287419 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole

2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole

Cat. No. B287419
M. Wt: 243.33 g/mol
InChI Key: KZWIEPHZMVVETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole, also known as DMPT, is a synthetic organic compound that has been widely studied for its potential applications in various fields. DMPT is a heterocyclic compound that contains both pyrazole and benzothiazole rings, which gives it unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole is not fully understood, but it is believed to involve the regulation of various metabolic pathways. 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole has been shown to increase the expression of genes involved in energy metabolism, protein synthesis, and immune function. 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole has also been shown to increase the activity of various enzymes involved in energy metabolism and antioxidant defense.
Biochemical and Physiological Effects:
2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole has been shown to have various biochemical and physiological effects, including increasing the growth rate and feed intake of livestock animals and fish. 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole has also been shown to have anti-inflammatory and antioxidant properties. 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole has been shown to increase the expression of genes involved in energy metabolism and immune function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole in lab experiments include its ability to increase the growth rate and feed intake of various animals, which can be useful for studying various metabolic pathways. The limitations of using 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole, including studying its potential applications in human medicine, investigating its mechanism of action, and optimizing its synthesis method. 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole has been shown to have potential anti-inflammatory and anti-cancer properties, which could be useful for developing new drugs. Further research is also needed to fully understand the mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole and its potential applications in various fields. Finally, optimizing the synthesis method of 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole could lead to higher yields and lower costs, which could make it more widely available for research and commercial applications.

Synthesis Methods

2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole can be synthesized through a multi-step process involving the reaction of pyrazole and benzothiazole derivatives. The first step involves the reaction of 3,5-dimethylpyrazole with 2-chloro-4-methylbenzenethiol to form 2-(3,5-dimethylpyrazol-1-yl)-4-methylbenzenethiol. The second step involves the oxidation of the thiol group to form the corresponding sulfonic acid. The third step involves the reaction of the sulfonic acid with potassium hydroxide to form 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole. The overall yield of this process is around 50%.

Scientific Research Applications

2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole has been widely studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole has been shown to increase the growth rate and feed intake of various livestock animals, including pigs, chickens, and fish. In aquaculture, 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole has been shown to increase the feed intake and growth rate of various fish species, including tilapia and catfish. In medicine, 2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole has been studied for its potential anti-inflammatory and anti-cancer properties.

properties

Product Name

2-(3,5-Dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-methyl-1,3-benzothiazole

InChI

InChI=1S/C13H13N3S/c1-8-5-4-6-11-12(8)14-13(17-11)16-10(3)7-9(2)15-16/h4-7H,1-3H3

InChI Key

KZWIEPHZMVVETF-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)C

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)C

Origin of Product

United States

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